2,3,6-Tribromo-4-methylphenol

Beschreibung

Historical Perspectives and Evolution of Research on Substituted Phenols

The investigation of substituted phenols is deeply rooted in the history of organic chemistry, which began with the isolation of phenol (B47542) from coal tar in the early 19th century. wikipedia.org The reactivity of the phenol molecule, particularly its susceptibility to electrophilic aromatic substitution, quickly became apparent to early chemists. wikipedia.org This reactivity allows for the ready introduction of various functional groups onto the aromatic ring, including halogens, nitro groups, and alkyl chains. wikipedia.org

Initial research into halogenation, such as chlorination and bromination, revealed that phenol's hydroxyl group strongly activates the ring, leading to poly-substituted products. wikipedia.org The development of more controlled synthetic methods allowed for the selective synthesis of specific isomers, paving the way for a more systematic study of how the type, number, and position of substituents influence the physical and chemical properties of the resulting phenol. cdnsciencepub.comle.ac.uk

Research into brominated phenols, a major subclass of substituted phenols, has been driven by both their natural occurrence and their industrial applications. While the first synthetic bromophenol, 4-Bromophenol (B116583), was reported in the 1920s, it was later discovered that many marine organisms naturally produce a variety of brominated phenols. researchgate.netwho.int Industrially, brominated phenols became important as intermediates in the synthesis of dyes, biocides, and, most notably, brominated flame retardants (BFRs). researchgate.neteuropa.euontosight.ai This industrial relevance spurred further research into the synthesis and properties of a wide array of brominated phenol structures. europa.eu The study of these compounds has expanded significantly, with a growing focus on their environmental distribution and behavior. europa.eunih.gov

Academic Significance within Contemporary Organic and Environmental Chemistry

In modern chemical research, 2,3,6-Tribromo-4-methylphenol holds significance primarily as a synthetic intermediate and a reference compound in environmental analysis. Its unique substitution pattern—three bromine atoms and a methyl group on a phenol ring—makes it a valuable building block in organic synthesis. lookchem.com

Researchers utilize this compound as a starting material for creating more complex molecules. lookchem.comchemicalbook.com For example, it has been employed in the preparation of hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene. lookchem.comchemicalbook.com A notable application involves its use in synthesizing probes for coenzyme Q, which are important tools in biochemical and pharmaceutical research. lookchem.comchemicalbook.com The synthesis of this compound itself is an area of study, often achieved through the controlled bromination of p-cresol (B1678582) or the rearrangement of a corresponding bromodienone intermediate. cdnsciencepub.com

From an environmental chemistry perspective, halogenated phenols are recognized as a class of persistent and potentially widespread contaminants. nih.govontosight.ai Brominated phenols can enter the environment through industrial discharge or the breakdown of larger molecules like brominated flame retardants. researchgate.neteuropa.euontosight.ai Consequently, highly specific and sensitive analytical methods are required for their detection and quantification in environmental samples like water and soil. nih.gov this compound serves as an important analytical standard in these methods, helping researchers to accurately identify and measure its presence and distinguish it from other related compounds. lookchem.com The U.S. Environmental Protection Agency (EPA) includes this compound in its databases, such as the CompTox Chemicals Dashboard, for tracking and assessment purposes. epa.govepa.govepa.gov

Positioning of this compound within Brominated Phenolic Compounds

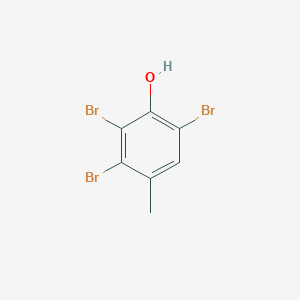

This compound is classified as a polyhalogenated, substituted phenol. Its core structure is a phenol molecule (a hydroxyl group attached to a benzene (B151609) ring). nih.gov This structure is modified with four substituents: a methyl group (-CH3) at position 4, and three bromine atoms (-Br) at positions 2, 3, and 6. lookchem.comnih.gov This specific arrangement of atoms defines its chemical identity and differentiates it from other brominated phenols.

The family of brominated phenols is extensive, ranging from simple monobromophenols (e.g., 2-bromophenol) to fully substituted pentabromophenol. inchem.org The properties and reactivity of each compound are determined by the number and location of the bromine atoms on the phenol ring. For instance, 2,4,6-tribromophenol (B41969), which lacks the methyl group found in the subject compound, is one of the most widely produced and studied brominated phenols, used extensively as a fungicide and flame retardant intermediate. researchgate.neteuropa.eunih.gov

The presence of the methyl group at the para-position (position 4) relative to the hydroxyl group, combined with the three bromine atoms in the 2, 3, and 6 positions, gives this compound a distinct set of properties. This substitution pattern influences its molecular weight, polarity, and steric hindrance, which in turn affect its reactivity in chemical synthesis and its behavior in analytical systems. cdnsciencepub.comle.ac.uk It can be synthesized from 4-methylphenol (p-cresol) and serves as a precursor for other derivatives, such as 2,3,5,6-tetrabromo-4-bromomethyl-phenol. lookchem.comgoogle.com The study of such specific isomers is crucial for understanding structure-activity relationships within the broader class of brominated phenolic compounds. oup.comnih.gov

Compound Data

Physicochemical Properties of this compound

This table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 36776-51-9 | lookchem.comnih.gov |

| Molecular Formula | C₇H₅Br₃O | lookchem.comnih.gov |

| Molecular Weight | 344.83 g/mol | lookchem.comnih.gov |

| Melting Point | 96-99 °C | lookchem.com |

| Boiling Point | 285.386 °C at 760 mmHg | lookchem.com |

| Density | 2.258 g/cm³ | lookchem.com |

| Flash Point | 126.397 °C | lookchem.com |

| Vapor Pressure | 0.002 mmHg at 25°C | lookchem.com |

| Refractive Index | 1.655 | lookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,6-tribromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGDPJRWRYCBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503983 | |

| Record name | 2,3,6-Tribromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36776-51-9 | |

| Record name | 2,3,6-Tribromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,3,6-Tribromo-4-methylphenol

The primary route to this compound involves the direct bromination of 4-methylphenol (p-cresol). The key to a successful synthesis lies in controlling the regioselectivity of the bromination to achieve the desired 2,3,6-substitution pattern.

Regioselective Bromination of Methylphenol Derivatives

The hydroxyl and methyl groups of 4-methylphenol are both activating and ortho-, para-directing for electrophilic aromatic substitution. Direct bromination tends to occur at the positions ortho and meta to the methyl group (positions 2, 6, and 3, 5 respectively) and ortho to the hydroxyl group. Achieving the specific 2,3,6-tribromo substitution requires careful selection of brominating agents and reaction conditions to control the position of the incoming bromine atoms.

One established pathway involves the multi-step bromination of 4-methylphenol. Initially, a monobrominated derivative, such as 2-bromo-4-methylphenol, can be synthesized. Subsequent bromination steps can then introduce additional bromine atoms to the aromatic ring. The precise control of stoichiometry and reaction conditions at each stage is crucial to favor the formation of the desired tribrominated isomer.

Optimization of Reaction Conditions: Solvent Effects and Promoter Utilization

The choice of solvent and the use of promoters or catalysts are critical in directing the regioselectivity and yield of the bromination of 4-methylphenol. Solvents can influence the reactivity of the brominating agent and the substrate, thereby affecting the isomer distribution of the brominated products.

For the monobromination of phenols, various systems have been optimized to achieve high regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol (B129727) has been shown to be effective for selective ortho-bromination. While not directly applied to the synthesis of the tribromo- compound, these studies highlight the importance of the reaction medium in controlling the position of bromination.

The following table summarizes the optimization of reaction conditions for the mono-ortho-bromination of p-cresol (B1678582) using NBS, which can be a potential first step in a multi-step synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Mono-ortho-bromination of p-Cresol

| Entry | Promoter (mol%) | Solvent | Reaction Time (min) | Conversion (%) | Desired Product Yield (%) | Dibrominated Product (%) |

|---|---|---|---|---|---|---|

| 1 | - | Methanol | 25 | >99 | 87 | 7 |

| 2 | pTsOH (10) | Methanol | 15 | >99 | 95 | <1 |

| 3 | pTsOH (10) | Acetonitrile (B52724) | 60 | 85 | 75 | 5 |

| 4 | pTsOH (10) | Dichloromethane | 120 | 60 | 50 | 2 |

Strategies for Enhancing Bromination Yields and Selectivity

To enhance the yield and selectivity of the desired this compound, several strategies can be employed. One approach is the stepwise introduction of bromine atoms, allowing for purification of intermediates and better control over the final substitution pattern.

Another strategy involves the use of specific brominating agents that may offer greater regioselectivity due to steric or electronic effects. The reaction temperature is also a critical parameter to control, as higher temperatures can lead to over-bromination and the formation of a mixture of isomers. The slow, controlled addition of the brominating agent can also help to minimize side reactions and improve the selectivity for the desired product.

Derivatization and Synthesis of Analogous Compounds

This compound serves as a valuable building block for the synthesis of more complex molecules, including higher brominated derivatives and other functionalized analogues.

Synthesis of Higher Brominated Derivatives and Functionalized Analogues

The presence of three bromine atoms on the phenol (B47542) ring provides multiple sites for further chemical modification through reactions such as cross-coupling, which allows for the introduction of new functional groups. The phenolic hydroxyl group can also be a site for derivatization, such as etherification or esterification, to produce a variety of functionalized analogues. This versatility makes this compound a useful intermediate in the development of new materials and potential pharmaceutical compounds. chemshuttle.com

Role as an Intermediate in the Production of Complex Organic Molecules

A significant application of this compound is its use as a key intermediate in the synthesis of biologically important molecules. For instance, it is a precursor in a synthetic route to Coenzyme Q-10. google.com In this synthesis, the tribrominated phenol undergoes methoxylation and subsequent oxidation to form the core structure of Coenzyme Q-10. This application underscores the importance of this compound in the pharmaceutical and nutraceutical industries. The compound is also useful in the preparation of hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene. chemicalbook.comchemicalbook.com

Mechanistic Investigations of Chemical Reactions Involving this compound

Electrophilic Substitution Patterns and Stereochemical Considerations

The reactivity of this compound in electrophilic aromatic substitution is governed by the directing effects of its substituents: the hydroxyl (-OH), methyl (-CH₃), and bromine (-Br) groups.

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director.

Methyl Group (-CH₃): An activating group and an ortho, para-director.

Bromine (-Br): A deactivating group but an ortho, para-director due to resonance effects.

In this compound, the positions ortho and para to the strongly activating hydroxyl group are already substituted with bromine and a methyl group, respectively. The remaining open position is C5, which is meta to the hydroxyl group. Despite the ortho, para-directing nature of the substituents, the steric hindrance from the adjacent bromine atoms at positions 3 and 6, and the electronic deactivation at the C5 position, make further electrophilic substitution challenging. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | C1 | Activating | ortho, para |

| -Br | C2, C3, C6 | Deactivating | ortho, para |

| -CH₃ | C4 | Activating | ortho, para |

The interplay of these groups dictates that the electron density of the aromatic ring is highest at the positions ortho and para to the hydroxyl group. docbrown.info However, since these positions are blocked, reactions often proceed through alternative pathways, such as ipso-substitution.

ipso-Substitution and Related Rearrangement Pathways

Ipso-substitution is an electrophilic substitution reaction where the incoming electrophile displaces a substituent already present on the aromatic ring. ic.ac.uk This pathway is particularly relevant for this compound due to the lack of unsubstituted activated positions.

A notable example is the reaction of this compound with fuming nitric acid. In this reaction, instead of substitution at the C5 position, the methyl group at C4 is lost and replaced, leading to the formation of 2,3,5-tribromo-1,4-benzoquinone. canterbury.ac.nz This transformation involves an ipso-attack by the nitronium ion (NO₂⁺) at the carbon atom bearing the methyl group. canterbury.ac.nz The loss of the methyl group is a key step in this demethylation reaction. canterbury.ac.nz Such reactions, where an alkyl group is replaced by a nitro group (nitro-dealkylation) or another electrophile, are characteristic examples of ipso-substitution. youtube.com

Reaction of this compound with Fuming Nitric Acid

| Reactant | Reagent | Product | Type of Reaction |

|---|

Dienone-Phenol Rearrangements in Brominated Systems

The dienone-phenol rearrangement is a reaction in which a cyclohexadienone converts into a substituted phenol, typically under acidic conditions. wikipedia.orgpw.live This rearrangement is driven by the formation of a stable aromatic system. pw.live The mechanism involves the protonation of the carbonyl oxygen, followed by the migration of a substituent to an adjacent carbon, leading to a carbocation intermediate that rearomatizes by losing a proton. pw.liveyoutube.com

While a classic dienone-phenol rearrangement starts with a dienone, the formation of quinone products from phenols under oxidative or nitrating conditions represents a related transformation. The reaction of this compound with fuming nitric acid to yield a tribromo-1,4-benzoquinone is indicative of pathways that proceed through dienone-like intermediates. canterbury.ac.nz The initial ipso-attack of the electrophile on the phenol can lead to a cyclohexadienone intermediate, which, instead of rearranging to a phenol, undergoes elimination of the substituent (in this case, the methyl group) to form the quinone. The stability of the resulting aromatic or quinonoid system is the primary driving force for these transformations. ijrar.org

Information Not Available for this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient public data available to construct an article on the environmental occurrence, distribution, and fate of the specific chemical compound This compound .

The provided search results and broader scientific databases contain extensive information on related brominated phenols, particularly the widely studied compound 2,4,6-Tribromophenol (B41969) (TBP) . Research into 2,4,6-TBP covers its role as a degradation product of brominated flame retardants, its natural production in marine ecosystems, and its detection in various environmental compartments.

However, this information cannot be extrapolated to this compound. Chemical isomers, while structurally similar, can have vastly different physical, chemical, and toxicological properties, as well as different environmental sources and degradation pathways.

Therefore, to maintain scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be produced. The specific data required to fulfill the detailed outline—including environmental concentrations, detection in various matrices, and transformation pathways for this compound—does not appear to be present in the available scientific literature.

Biotransformation and Biodegradation by Microbial Communities

The microbial breakdown of this compound is a critical process influencing its persistence and impact in the environment. Microorganisms have evolved various mechanisms to utilize or detoxify halogenated organic compounds.

Reductive Dehalogenation Processes by Bacterial Strains

Reductive dehalogenation is a key initial step in the anaerobic biodegradation of many halogenated phenols. In this process, bacteria use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. This typically occurs under anaerobic conditions where more favorable electron acceptors like oxygen, nitrate, and sulfate (B86663) are limited.

While direct studies on this compound are limited, research on analogous compounds provides significant insights. For instance, the anaerobic bacterium Desulfovibrio sp. strain TBP-1, isolated from estuarine sediments, has been shown to reductively dehalogenate 2,4,6-tribromophenol (TBP) to phenol. nih.govresearchgate.netresearchgate.net This strain is capable of growing by coupling the oxidation of lactate (B86563) to the reductive dehalogenation of TBP, a process known as halorespiration. nih.govresearchgate.netresearchgate.net It preferentially removes bromine atoms at the ortho and para positions. Given the structural similarities, it is plausible that similar anaerobic bacteria could mediate the reductive debromination of this compound.

Anaerobic microbial consortia from various environments have also demonstrated the ability to dehalogenate brominated phenols. A stable methanogenic consortium has been shown to transform 2,4,6-trichlorophenol (B30397) to 4-chlorophenol (B41353), indicating the removal of ortho-chlorines. nih.gov It is likely that similar consortia could facilitate the stepwise removal of bromine atoms from this compound, initiating its breakdown in anoxic environments.

| Bacterial Strain/Consortium | Substrate | Key Findings | Reference |

| Desulfovibrio sp. strain TBP-1 | 2,4,6-Tribromophenol | Capable of growth via halorespiration, reductively dehalogenating TBP to phenol. | nih.govresearchgate.netresearchgate.net |

| Methanogenic Consortium | 2,4,6-Trichlorophenol | Transformed 2,4,6-trichlorophenol to 4-chlorophenol. | nih.gov |

| Anaerobic Microbial Consortium | 2,4,6-Triiodophenol (B146134) | Reductively deiodinated 2,4,6-triiodophenol to 4-iodophenol. | researchgate.net |

Mineralization and Utilization as Carbon/Energy Source

Complete mineralization of this compound involves the breakdown of the aromatic ring and the utilization of the carbon for microbial growth and energy. While reductive dehalogenation is often the initial step under anaerobic conditions, subsequent aerobic processes are typically required for ring cleavage and complete mineralization.

The use of highly halogenated phenols as a sole carbon and energy source by a single microbial strain is often challenging due to the toxicity of the parent compound and its intermediates. However, some bacteria have been shown to utilize less halogenated phenols. For instance, Comamonas testosteroni can completely degrade phenol as a sole carbon and energy source. nih.gov The cometabolic degradation of more toxic, halogenated phenols can be enhanced by the presence of a more readily available carbon source like glucose or phenol. nih.govmdpi.com This suggests that the mineralization of this compound in the environment is likely a community effort, involving initial dehalogenation by anaerobic bacteria followed by the degradation of the resulting less-brominated methylphenols by aerobic microorganisms.

Studies on the biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions have shown complete primary degradation. nih.gov This indicates that once the inhibitory effects of the halogen substituents are reduced, the resulting phenolic compound can be mineralized.

Influence of Redox Conditions on Microbial Degradation Kinetics

The redox potential of an environment is a critical factor that dictates the dominant microbial metabolic processes and, consequently, the degradation pathways and kinetics of organic pollutants like this compound.

Anaerobic conditions, characterized by low redox potentials, are conducive to reductive dehalogenation. The rate of this process can be influenced by the presence of other electron acceptors. For instance, in some microbial consortia, the presence of sulfate can impact the rate of reductive dechlorination. nih.gov

Conversely, aerobic conditions, with high redox potentials, are necessary for the oxidative cleavage of the aromatic ring, a crucial step in mineralization. The degradation of many phenolic compounds is significantly faster under aerobic conditions. However, highly halogenated phenols can be inhibitory to aerobic microorganisms. Therefore, a sequential anaerobic-aerobic process is often the most effective for the complete degradation of these compounds. The initial anaerobic phase removes the inhibitory halogen atoms, producing less toxic intermediates that can then be rapidly mineralized in a subsequent aerobic phase.

The kinetics of degradation are also influenced by the initial concentration of the compound and the biomass concentration. Studies on 2,4,6-trichlorophenol have shown that at lower biomass concentrations, a higher specific degradation rate can be achieved. nih.gov

| Redox Condition | Dominant Process | Effect on Degradation |

| Anaerobic | Reductive Dehalogenation | Initial removal of bromine atoms, reducing toxicity. |

| Aerobic | Oxidative Ring Cleavage | Mineralization of the aromatic ring. |

| Sequential Anaerobic-Aerobic | Combined Dehalogenation and Mineralization | Often the most effective for complete degradation. |

Abiotic Degradation Mechanisms (e.g., Photocatalytic Methods)

In addition to microbial processes, abiotic degradation mechanisms can contribute to the transformation of this compound in the environment. One of the most studied abiotic processes for the degradation of phenolic compounds is photocatalysis.

Photocatalysis typically involves a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon absorption of light, generates highly reactive oxygen species (ROS) like hydroxyl radicals. These ROS can then attack and degrade organic pollutants. The photocatalytic degradation of various phenols and their derivatives has been extensively studied. researchgate.netresearchgate.net

While specific studies on the photocatalytic degradation of this compound are scarce, research on the closely related isomer, 2,6-dibromo-4-methylphenol (B1582163), has shown that it can be effectively degraded using magnetite as a photocatalyst. This process is more efficient than the degradation of phenol itself, suggesting that the bromine substituents may facilitate the degradation process. The proposed mechanism involves a mixed reduction-oxidation pathway where the dibromomethylphenol molecules interact with the magnetite surface, enabling them to react with available electrons and release bromide ions.

The efficiency of photocatalytic degradation is influenced by factors such as the type and concentration of the catalyst, the pH of the solution, and the wavelength of light used. For many phenolic compounds, alkaline conditions tend to favor photodegradation.

Formation of Non-Extractable Residues (NERs) and Bound Fractions in Soil

A significant fate process for many organic compounds in soil is the formation of non-extractable residues (NERs), also known as bound residues. NERs are chemical residues that cannot be extracted from the soil matrix using conventional solvent extraction methods. nih.govresearchgate.netlabcorp.comberkeley.eduecetoc.orgumweltbundesamt.de The formation of NERs is a complex process that can involve both biotic and abiotic mechanisms, including:

Covalent bonding: The parent compound or its metabolites can form covalent bonds with soil organic matter, such as humic and fulvic acids.

Physical sequestration: Molecules can become trapped within the micropores of soil aggregates, making them inaccessible to solvents and microbial enzymes.

Biological incorporation: Microorganisms can incorporate the carbon from the compound into their biomass.

The formation of NERs is significant as it can reduce the bioavailability and toxicity of the compound, but it also represents a potential long-term source of contamination if the residues are released back into the soil solution over time. labcorp.comumweltbundesamt.de The amount of NER formed is influenced by the chemical properties of the compound, the characteristics of the soil (e.g., organic matter content, clay content), and the activity of the soil microbial community. researchgate.net

Environmental Impact Assessment Methodologies

Assessing the environmental impact of this compound requires a multi-faceted approach that considers its fate and effects in various environmental compartments. Methodologies for this assessment include:

Laboratory-based degradation studies: These studies, often following standardized guidelines (e.g., OECD), are used to determine the rate and extent of biodegradation and abiotic degradation in soil, sediment, and water. These studies can also be used to identify degradation products and quantify the formation of NERs.

Ecotoxicity testing: Standardized tests are conducted on a range of aquatic and terrestrial organisms (e.g., algae, invertebrates, fish, plants) to determine the toxicity of the parent compound and its major degradation products.

Environmental monitoring: Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are used to measure the concentration of this compound in environmental samples like soil, water, and sediment to understand its distribution and persistence in the real world.

Risk assessment models: These models integrate data on the compound's properties, fate, and effects to estimate the potential risk to ecosystems and human health.

The characterization of NERs is an increasingly important aspect of environmental impact assessment. Differentiating between irreversibly bound residues and those that may become bioavailable in the future is crucial for a comprehensive risk assessment. labcorp.comumweltbundesamt.de

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 2,4,6-Tribromophenol |

| 2,4,6-Trichlorophenol |

| 2,6-Dibromo-4-methylphenol |

| 4-Chlorophenol |

| 4-Iodophenol |

| Carbon dioxide |

| Glucose |

| Humic and Fulvic Acids |

| Lactate |

| Methane |

| Nitrate |

| Phenol |

| Sulfate |

| Titanium dioxide |

| Magnetite |

| 2,4,6-Triiodophenol |

| Desulfovibrio sp. strain TBP-1 |

| Comamonas testosteroni |

The environmental behavior of this compound, a halogenated organic compound, is governed by a complex interplay of biotic and abiotic processes. These processes determine its persistence, transformation, and ultimate fate in various environmental compartments.

Environmental Occurrence, Distribution, and Fate

Environmental Transformation and Degradation Pathways

Biotransformation and Biodegradation by Microbial Communities

Microbial communities play a pivotal role in the breakdown of 2,3,6-Tribromo-4-methylphenol. The structural characteristics of this compound, particularly the presence of multiple bromine atoms on a phenolic ring, influence the metabolic pathways employed by microorganisms for its degradation.

Under anaerobic conditions, where oxygen is scarce, reductive dehalogenation is a primary mechanism for the initial breakdown of highly halogenated aromatic compounds. This process involves the removal of a halogen substituent and its replacement with a hydrogen atom, which is mediated by specific anaerobic bacteria that utilize the halogenated compound as a terminal electron acceptor in a process known as dehalorespiration.

While specific studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, the anaerobic bacterium Desulfovibrio sp. strain TBP-1, isolated from estuarine sediments, has demonstrated the ability to reductively debrominate 2,4,6-tribromophenol (B41969) to phenol (B47542) by sequentially removing the bromine atoms. nih.govresearchgate.netresearchgate.net This process is coupled with the oxidation of lactate (B86563) for energy and growth. nih.govresearchgate.netresearchgate.net Similarly, anaerobic microbial consortia have been shown to dehalogenate other halogenated phenols, indicating that a community of microorganisms may be involved in the complete degradation process. nih.govresearchgate.net It is plausible that analogous bacterial strains and consortia could mediate the reductive debromination of this compound in anoxic environments such as sediments and saturated soils.

| Bacterial Strain/Consortium | Substrate | Key Findings | Reference |

|---|---|---|---|

| Desulfovibrio sp. strain TBP-1 | 2,4,6-Tribromophenol | Capable of reductive dehalogenation to phenol coupled with growth (halorespiration). | nih.govresearchgate.netresearchgate.net |

| Methanogenic Consortium | 2,4,6-Trichlorophenol (B30397) | Transformation to 4-chlorophenol (B41353) via removal of ortho-chlorines. | nih.gov |

| Anaerobic Microbial Consortium | 2,4,6-Triiodophenol (B146134) | Reductive deiodination to 4-iodophenol. | researchgate.net |

Complete mineralization of this compound involves the cleavage of the aromatic ring and the subsequent utilization of the carbon atoms for microbial growth and energy production. This process typically occurs under aerobic conditions. However, the high degree of bromination can render the parent compound toxic to many aerobic microorganisms, thus hindering its direct use as a carbon source.

Often, a sequential anaerobic-aerobic process is required for the complete breakdown of such compounds. The initial anaerobic reductive dehalogenation yields less halogenated and less toxic intermediates, which are then more readily degraded by aerobic bacteria. The cometabolism of halogenated phenols in the presence of a more easily degradable primary substrate, such as glucose or phenol, has been shown to enhance their degradation. nih.govmdpi.com For example, Comamonas testosteroni can utilize phenol as a sole carbon source and can be stimulated to degrade chlorophenols in the presence of phenol. nih.gov This suggests that the complete mineralization of this compound in the environment is likely a synergistic process involving different microbial groups.

The redox potential of an environment is a critical factor that governs the kinetics and pathways of microbial degradation of this compound. Different redox conditions favor distinct microbial metabolic processes.

Anaerobic Conditions (Low Redox Potential): These conditions are favorable for reductive dehalogenation. The rate of this process can be influenced by the presence of other electron acceptors and the specific microbial populations present.

Aerobic Conditions (High Redox Potential): These conditions are essential for the oxidative cleavage of the aromatic ring, which is a key step in mineralization. While aerobic degradation is generally faster for non-halogenated phenols, the presence of multiple bromine atoms can be inhibitory.

The degradation kinetics of halogenated phenols are often influenced by the substrate concentration and the biomass of the degrading microorganisms. Studies on the aerobic degradation of 2,4,6-trichlorophenol by a mixed microbial culture have shown that the degradation can be modeled by zero-order kinetics under certain conditions. nih.gov

| Redox Condition | Dominant Degradation Process | Impact on Degradation Kinetics |

|---|---|---|

| Anaerobic | Reductive Dehalogenation | Initial and often rate-limiting step; reduces toxicity. |

| Aerobic | Oxidative Ring Cleavage | Leads to complete mineralization; can be inhibited by high halogenation. |

| Sequential Anaerobic-Aerobic | Combined Dehalogenation and Mineralization | Often provides the most efficient and complete degradation. |

Abiotic Degradation Mechanisms (e.g., Photocatalytic Methods)

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment. Photocatalysis is a prominent abiotic degradation mechanism for various organic pollutants. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or magnetite, which upon irradiation with light, generates highly reactive oxygen species that can degrade organic compounds. researchgate.netresearchgate.net

While direct studies on the photocatalytic degradation of this compound are limited, research on the related compound 2,6-dibromo-4-methylphenol (B1582163) has demonstrated its efficient degradation using magnetite as a photocatalyst. The degradation was found to be more effective for the brominated phenol than for phenol itself, suggesting that the bromine substituents may enhance the photocatalytic process. The proposed mechanism involves both reduction and oxidation on the catalyst surface, leading to the release of bromide ions.

Formation of Non-Extractable Residues (NERs) and Bound Fractions in Soil

A significant portion of this compound introduced into the soil environment may become incorporated into non-extractable residues (NERs), also referred to as bound residues. These are residues that cannot be recovered from the soil matrix using conventional solvent extraction techniques. nih.govresearchgate.netlabcorp.comberkeley.eduecetoc.orgumweltbundesamt.de The formation of NERs is a crucial process that affects the long-term fate, bioavailability, and potential toxicity of the compound.

The formation of NERs can occur through several mechanisms:

Covalent Bonding: The phenolic group of this compound or its metabolites can form covalent bonds with soil organic matter components like humic and fulvic acids.

Physical Sequestration: The molecules can become entrapped within the complex pore structure of soil aggregates, rendering them inaccessible.

Microbial Incorporation: The carbon from the compound can be assimilated into the biomass of soil microorganisms.

The propensity of a compound to form NERs is influenced by its chemical structure, the properties of the soil (such as organic matter and clay content), and the level of microbial activity. researchgate.net The use of radiolabeled compounds, such as ¹⁴C-labeled this compound, is essential for accurately quantifying and characterizing the formation of NERs in soil. nih.gov

Environmental Impact Assessment Methodologies

The assessment of the environmental impact of this compound involves a combination of methodologies aimed at understanding its environmental fate and potential ecotoxicological effects. These methodologies include:

Standardized Degradation Studies: Laboratory-based experiments conducted under controlled conditions to determine the rates and pathways of biodegradation and abiotic degradation in soil, water, and sediment.

Ecotoxicity Testing: Bioassays using a variety of representative organisms from different trophic levels to determine the acute and chronic toxicity of the compound and its transformation products.

Analytical Monitoring: The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to detect and quantify the presence of this compound in environmental samples.

Risk Assessment Modeling: The integration of data on exposure and effects to estimate the potential risk to ecosystems.

A key component of a modern environmental impact assessment for compounds like this compound is the characterization of NERs to distinguish between permanently bound residues and those that might be released over time, thus posing a potential future risk. labcorp.comumweltbundesamt.de

Ecological Risks Associated with Persistence and Bioaccumulation

The ecological risks associated with this compound are primarily linked to its presumed persistence in the environment and its potential to bioaccumulate in organisms. Persistence refers to the ability of a chemical to resist degradation, leading to its long-term presence in various environmental compartments such as soil, water, and sediment.

Brominated phenols, as a class, are known for their use as flame retardants, biocides, and intermediates in chemical synthesis. Their release into the environment can occur during manufacturing, use, and disposal of products containing them. Once in the environment, their fate is governed by processes such as photolysis, microbial degradation, and partitioning between different environmental media.

Persistence: The persistence of brominated phenols in the environment is a significant concern. For instance, the related compound 2,4,6-tribromophenol (TBP) is considered an environmental persistent pollutant. nih.govresearchgate.net It has been detected in various environmental matrices including soil, freshwater, groundwater, and sewage sludge. nih.govresearchgate.net The chemical structure of these compounds, characterized by the presence of bromine atoms on a phenol ring, contributes to their stability and resistance to natural degradation processes.

Bioaccumulation: Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., dietary and environmental) and accumulates in the organism at a concentration higher than that in the surrounding medium. This is a particular concern for aquatic ecosystems.

Research on 2,4,6-tribromophenol has shown its bioaccumulation in marine organisms, with concentrations in some species being significantly higher than in the surrounding water. researchgate.net This accumulation can lead to adverse effects in the organisms themselves and can also be transferred up the food chain, a process known as biomagnification.

The ecological risks of such compounds are demonstrated by toxicity studies. For example, exposure to low concentrations of 2,4,6-tribromophenol has been shown to be toxic to fish embryos, causing decreased survival rates, malformations, and oxidative stress. nih.govresearchgate.net

Table 1: Bioaccumulation Data for a Structurally Related Compound (2,4,6-Trichlorophenol) This table presents data for a related compound to illustrate the concept of bioaccumulation factors, as specific data for this compound is not available.

| Parameter | Value | Source |

|---|---|---|

| Log Kow | 3.37 (CLOGP method) | epa.gov |

| Bioconcentration Factor (BCF) | 88 | epa.gov |

| Human Health BAF (Trophic Level 3) | 14.62 | epa.gov |

| Human Health BAF (Trophic Level 4) | 23.05 | epa.gov |

Modeling of Urban and Regional Chemical Fate (e.g., influence of indoor emissions)

Mathematical models are crucial tools for predicting the environmental fate and distribution of chemicals like this compound. These models simulate the movement and transformation of chemicals in various environmental compartments, providing insights into their potential for long-range transport and accumulation in specific media.

A significant consideration in the environmental fate of many brominated compounds, particularly those used as flame retardants, is their emission from indoor environments. Products such as electronics, furniture, and textiles treated with these chemicals can release them into indoor air and dust. nih.govnih.gov This indoor contamination can then be a source of these chemicals to the outdoor environment through ventilation and wastewater.

Studies on brominated flame retardants (BFRs) have shown that indoor dust and air can have significantly higher concentrations of these chemicals compared to the outdoor environment. nih.gov For example, concentrations of polybrominated diphenyl ethers (PBDEs) in indoor dust can be substantial. nih.gov The degradation of larger BFR molecules can also lead to the formation of smaller brominated compounds, including brominated phenols.

Table 2: Key Parameters in Environmental Fate Modeling of Brominated Compounds This table outlines the types of parameters that are essential for modeling the environmental fate of brominated phenols, based on general modeling principles for persistent organic pollutants.

| Parameter | Description | Relevance to Fate Modeling |

|---|---|---|

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the partitioning between the atmosphere and other environmental compartments. |

| Water Solubility | The maximum amount of a chemical that will dissolve in a given amount of water at a specific temperature. | Influences the chemical's concentration in aquatic systems and its potential for leaching from soil. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Indicates the potential for bioaccumulation in organisms. |

| Henry's Law Constant | A measure of the tendency of a chemical to partition between air and water. | Important for modeling air-water exchange and atmospheric transport. |

| Degradation Half-lives (in air, water, soil, sediment) | The time it takes for half of the amount of a chemical to be degraded in a specific environmental medium. | Determines the persistence of the chemical in the environment. |

Biological Interactions and Mechanistic Studies

In Vitro and In Vivo Investigations of Biological Activity

While specific studies on the biological activities of 2,3,6-Tribromo-4-methylphenol are not extensively available in the current body of scientific literature, the broader class of bromophenols, to which it belongs, has been the subject of numerous investigations. These compounds, frequently isolated from marine algae, exhibit a wide range of biological effects. nih.govmdpi.comresearchgate.net This article will, therefore, discuss the known biological interactions of closely related brominated phenols and other relevant derivatives as outlined.

Bromophenols isolated from marine sources have demonstrated significant antimicrobial and antifungal properties. nih.govresearchgate.net For instance, various bromophenols from the red alga Rhodomela confervoides have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, compounds isolated from Odonthalia corymbifera have exhibited notable antifungal activity against several pathogenic fungi. researchgate.net

One study highlighted that 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane, a natural bromophenol, was particularly effective against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. researchgate.net Synthetic bromophenols have also shown potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, and Salmonella typhimurium. researchgate.net

The antimicrobial potential of bromophenols extends to challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org Certain bromophenol derivatives have shown promising activity against MRSA, including the inhibition of biofilm formation, a key virulence factor. nih.govacs.org

Table 1: Antimicrobial and Antifungal Activity of Selected Bromophenols

| Compound/Extract | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Bromophenols from Rhodomela confervoides | Gram-positive and Gram-negative bacteria | Antibacterial activity | nih.gov |

| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, T. mentagrophytes | Antifungal activity | researchgate.net |

| Synthetic dibromo- and tetrabromo-dihydroxydiphenylmethanes | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimurium | Antibacterial effect | researchgate.net |

| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus and MRSA | Antibacterial and antibiofilm activity | nih.gov |

The antimicrobial action of phenolic compounds, including bromophenols, is often multifaceted. frontiersin.org A primary mechanism involves the disruption of the bacterial cell membrane. The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and leakage of intracellular components. frontiersin.org

Furthermore, these compounds can cause damage to membrane proteins, which are essential for various cellular processes, including transport and energy production. frontiersin.org Some phenolic compounds have been shown to cause conformational changes in membrane proteins and increase membrane fluidity. frontiersin.org Another aspect of their antimicrobial action is the potential to inhibit enzymes crucial for bacterial survival. For example, some bromophenols have been found to inhibit isocitrate lyase, an enzyme important for the glyoxylate (B1226380) cycle in some pathogenic microbes. nih.gov The inhibition of such enzymes can disrupt metabolic pathways vital for the pathogen's growth and virulence. nih.gov

Bromophenols are recognized for their significant antioxidant activities. mdpi.comnih.govacs.org These properties are largely attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant capacity of bromophenols is influenced by the number and position of both hydroxyl and bromine substituents on the aromatic ring. mdpi.comacs.org

Studies have shown that an increased number of hydroxyl groups generally enhances antioxidant activity. mdpi.com The relationship with bromination is more complex; in some cases, bromination has been found to slightly increase antioxidant activity, while in others, it may lead to a decrease. nih.govacs.org

The antioxidant mechanism of bromophenols has been investigated using theoretical calculations, which suggest they are effective scavengers of hydroperoxyl radicals in lipid media. rsc.org Some bromophenols, particularly those with a catechol (1,2-dihydroxybenzene) structure, can also exhibit secondary antioxidant activity by chelating metal ions like copper, thereby preventing the formation of free radicals. rsc.org

Table 2: Antioxidant Activity of Selected Bromophenol Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Benzylic acid-derived bromophenols | DPPH and ABTS radical scavenging | Effective scavengers | tubitak.gov.trnih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Free radical scavenging | Active | nih.gov |

| Synthetic diarylmethanone bromophenols | DPPH radical scavenging | IC50 values from 23.10 to 34.65 µg/mL | nih.gov |

Certain bromophenol derivatives have shown potential as anti-diabetic agents. Specifically, 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives isolated from the marine alga Symphyocladia latiuscula have been investigated for their anti-diabetic properties. mdpi.comresearchgate.net These compounds have been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two key enzymes targeted in the management of diabetes. mdpi.comresearchgate.net

Table 3: Anti-diabetic Activity of 2,3,6-Tribromo-4,5-dihydroxybenzyl Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | PTP1B | Comparable to ursolic acid | mdpi.comresearchgate.net |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | PTP1B | Comparable to ursolic acid | mdpi.comresearchgate.net |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | PTP1B | 5.29 ± 0.08 µM | mdpi.comresearchgate.net |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | Significantly lower than acarbose | mdpi.comresearchgate.net |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | α-glucosidase | Significantly lower than acarbose | mdpi.comresearchgate.net |

Polybrominated diphenyl ethers (PBDEs) are a class of brominated compounds structurally related to bromophenols. Due to their widespread use as flame retardants, their potential toxicity has been a subject of extensive research. Cytotoxicity studies have been conducted on various cell lines to assess the adverse effects of these compounds.

For example, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabromodiphenyl ether (BDE-209) have been shown to inhibit cell viability, increase lactate (B86563) dehydrogenase (LDH) leakage, and induce apoptosis in a time- and concentration-dependent manner in fish cell lines. nih.gov These effects were observed at concentrations of 12.5 µM and above for BDE-47 and 25 µM and above for BDE-209. nih.gov The mechanism of toxicity for these PBDEs is thought to be mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov

In human fibroblast cell lines, exposure to certain PBDEs, such as BDE-47, BDE-99, and BDE-209, has been shown to induce cell toxicity, particularly at higher concentrations and after prolonged exposure. mdpi.com A quinone metabolite of PBDEs has also been found to exhibit neurotoxicity by inducing DNA damage, cell cycle arrest, and apoptosis in microglia cells. nih.gov

Table 4: Cytotoxicity of Selected Polybrominated Diphenyl Ethers (PBDEs)

| Compound | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| BDE-47 | RTG-2 (fish) | Inhibition of cell viability, increased LDH leakage, apoptosis | ≥ 12.5 µM | nih.gov |

| BDE-209 | RTG-2 (fish) | Inhibition of cell viability, increased LDH leakage, apoptosis | ≥ 25 µM | nih.gov |

| BDE-47 | HS-68 (human fibroblast) | Significant cell toxicity | 50 and 100 µmol/L (at 48h) | mdpi.com |

| BDE-99 | HS-68 (human fibroblast) | Significant cell toxicity | Higher doses (at 48h) | mdpi.com |

| BDE-209 | HS-68 (human fibroblast) | Significant cell toxicity | Higher doses (at 48h) | mdpi.com |

Antimicrobial and Antifungal Activities

Biotransformation and Metabolism in Biological Systems

Specific information on the biotransformation and metabolism of this compound is limited. However, studies on simpler bromophenols can provide insights into the likely metabolic pathways. The metabolism of bromophenols generally involves phase I and phase II biotransformation reactions.

In a study on 2-bromophenol (B46759) in rats, the major metabolites identified in urine were 2-bromophenol glucuronide and 2-bromophenol sulfate (B86663), which are products of phase II conjugation reactions. tandfonline.comimperial.ac.uk These reactions increase the water solubility of the compound, facilitating its excretion. Minor hydroxylated metabolites were also detected, indicating that phase I oxidation can occur. tandfonline.comimperial.ac.uk

The formation of o-bromophenol from the metabolism of bromobenzene (B47551) in rat liver microsomes has been shown to proceed through an epoxide intermediate, specifically bromobenzene-2,3-oxide. nih.gov This suggests that arene oxide formation is a potential metabolic pathway for brominated aromatic compounds.

In general, the biotransformation of bromophenols can also involve O-methylation to form bromoanisoles. researchgate.net There can be interconversion between hydroxylated and methoxylated forms in biological systems. researchgate.net The specific metabolic fate of a particular bromophenol will depend on its structure, including the number and position of bromine and hydroxyl groups.

Microbial Metabolism and Formation of Anisole (B1667542) Derivatives (e.g., 2,4,6-Tribromoanisole)

The microbial transformation of halogenated phenols is a significant pathway for their environmental alteration. A key metabolic process is O-methylation, where a methyl group is enzymatically added to the hydroxyl group of the phenol (B47542), converting it into a corresponding anisole derivative. This transformation is known to occur for various brominated phenols, often resulting in compounds with different physicochemical properties, such as increased lipophilicity and volatility.

While direct studies on the microbial metabolism of this compound are not extensively documented, the existing body of research on similar compounds, such as 2,4,6-tribromophenol (B41969) (2,4,6-TBP), provides a strong basis for inferring its likely metabolic fate. Numerous studies have demonstrated that various bacteria and fungi can methylate 2,4,6-TBP to form 2,4,6-tribromoanisole (B143524) (TBA). This biotransformation is a detoxification mechanism for the microorganisms, as the resulting anisole is generally less toxic than the parent phenol.

The enzymatic O-methylation of halogenated phenols has been observed in both Gram-positive and Gram-negative bacteria. For instance, strains of Rhodococcus and Acinetobacter have been shown to methylate a range of chloro- and bromophenols uniba.sknih.govnih.govnih.govresearchgate.net. The reaction is catalyzed by O-methyltransferases, which transfer a methyl group from a donor molecule, such as S-adenosylmethionine (SAM), to the phenolic hydroxyl group pion-inc.com. Given the structural similarities, it is highly probable that microorganisms possessing these enzymatic systems can also metabolize this compound to its corresponding anisole, 2,3,6-tribromo-4-methylanisole. The rate and extent of this transformation would likely depend on the specific microbial species present, environmental conditions, and the presence of suitable co-substrates to support microbial growth and enzymatic activity uniba.sk.

The table below summarizes findings on the microbial O-methylation of related halogenated phenols, suggesting a similar potential pathway for this compound.

| Precursor Phenol | Microbial Group | Resulting Anisole | Reference |

| 2,4,6-Trichlorophenol (B30397) | Bacteria, Fungi, Cyanobacteria, Algae | 2,4,6-Trichloroanisole | pion-inc.comnih.gov |

| 2,4,6-Tribromophenol | Bacteria, Fungi | 2,4,6-Tribromoanisole | uniba.sk |

| Various Chloro- and Bromophenols | Rhodococcus sp., Acinetobacter sp. | Corresponding Anisoles | uniba.sknih.govnih.govnih.govresearchgate.net |

Bioaccumulation and Biotransformation in Marine Organisms

Bromophenols are known to be naturally produced by various marine organisms, particularly algae, and can also be introduced into the marine environment through anthropogenic sources nih.gov. These compounds can be taken up by marine fauna and either accumulate in their tissues or undergo biotransformation.

Specific data on the bioaccumulation and biotransformation of this compound in marine organisms is limited. However, studies on other brominated phenols provide valuable insights into the likely behavior of this compound. For instance, 2,4,6-tribromophenol has been detected in a variety of marine species, indicating its potential for uptake and accumulation europa.eu. The lipophilic nature of brominated phenols suggests a tendency to partition into the fatty tissues of marine animals. The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the surrounding water, is a key parameter in assessing bioaccumulation. For example, the bioconcentration of 4-nonylphenol (B119669) has been studied in shrimp, mussels, and sticklebacks nih.govdocumentsdelivered.com.

Once absorbed, brominated phenols can be metabolized by marine organisms. Biotransformation pathways can include hydroxylation, conjugation, and debromination. For example, in fish, exposure to 2,4,6-TBP can lead to the formation of various metabolites nih.gov. The presence of a methyl group in this compound may also influence its metabolic fate, potentially undergoing oxidation of the methyl group in addition to reactions involving the phenolic ring nih.gov. The biotransformation processes are generally aimed at increasing the water solubility of the compound to facilitate its excretion.

The table below presents examples of bromophenol bioaccumulation and biotransformation in marine organisms, which can serve as a proxy for understanding the potential fate of this compound.

| Compound | Organism | Observation | Reference |

| 2,4,6-Tribromophenol | Fish, Molluscs, Crustaceans | Detected in tissues, indicating uptake. | europa.eu |

| 2,4-Dibromophenol & 2,4,6-Tribromophenol | Marine invertebrates and algae | Natural secondary metabolites. | nih.govcore.ac.uk |

| 4-Nonylphenol | Shrimp, Mussels, Sticklebacks | Significant bioconcentration observed. | nih.govdocumentsdelivered.com |

Permeation Across Biological Barriers (e.g., Blood-Brain Barrier for related compounds)

The ability of a chemical compound to cross biological barriers, such as the blood-brain barrier (BBB), is a critical determinant of its potential to exert systemic or neurological effects. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside nih.govmdpi.com.

There are no direct experimental data on the permeation of this compound across the blood-brain barrier. However, predictions can be made based on its physicochemical properties and studies of related compounds. The permeability of a compound across the BBB is influenced by factors such as its molecular size, lipophilicity, and the presence of specific transporters. Small, lipophilic molecules are more likely to passively diffuse across the BBB dovepress.com. The presence of three bromine atoms and a methyl group on the phenol ring of this compound increases its lipophilicity compared to unsubstituted phenol, which would theoretically enhance its ability to cross lipid membranes nih.gov.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro high-throughput screening tool used to predict the passive transport of compounds across the BBB (PAMPA-BBB) nih.govnih.govpion-inc.comcorning.comresearchgate.netcreative-biolabs.comnih.gov. This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. While specific PAMPA-BBB data for this compound is not available, studies on other phenolic and halogenated compounds have shown a correlation between their lipophilicity and their permeability in this assay nih.gov. For instance, studies on various polyphenols have demonstrated a range of BBB permeabilities, with more lipophilic compounds generally showing higher permeability nih.gov.

The following table summarizes the general principles and findings related to the permeation of phenolic and halogenated compounds across the BBB, which can be used to infer the potential behavior of this compound.

| Compound Class | Key Factors Influencing BBB Permeability | General Findings | References |

| Phenolic Compounds | Lipophilicity, Hydrogen bonding capacity, Molecular size | Increased lipophilicity generally enhances passive diffusion across the BBB. | nih.govnih.gov |

| Halogenated Compounds | Degree and position of halogenation, Lipophilicity | Halogenation often increases lipophilicity and can enhance BBB permeability. | nih.gov |

| Small Molecules (<500 Da) | Lipophilicity, Low number of hydrogen bond donors/acceptors | More likely to passively diffuse across the BBB. | dovepress.com |

Advanced Analytical Techniques for Detection and Characterization

Chromatographic Methods for Separation and Identification

Chromatography is the cornerstone for isolating 2,3,6-Tribromo-4-methylphenol from other compounds. Gas and liquid chromatography are the two primary modalities employed, each with its own set of advantages and specific applications.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantification. Underivatized phenols can be analyzed by GC/FID, offering a direct approach to separation and detection. epa.govsettek.com The methodology typically involves a capillary column which provides high resolution, improved selectivity, and increased sensitivity compared to packed columns. settek.com

For the analysis of phenols, a dual-column/dual-detector approach can be utilized to enhance the reliability of the identification. epa.govsettek.com This involves splitting the injected sample between two columns of different polarities, both connected to identical detectors. epa.govsettek.com While GC-FID is a reliable quantitative technique, its sensitivity for underivatized phenols might not be sufficient for all applications, and it can be susceptible to non-specific interferences that reduce sensitivity. epa.govsettek.comepa.gov

Table 1: Typical GC-FID Parameters for Phenol (B47542) Analysis

| Parameter | Typical Setting |

| Column Type | Fused-silica open-tubular wide-bore |

| Injection Mode | Splitless or on-column |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Ramped temperature program to ensure separation of various phenols. |

For definitive identification and sensitive quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This technique combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. Following chromatographic separation, the analyte is ionized, and the resulting mass-to-charge ratio of the fragments is measured, providing a unique "fingerprint" for the compound.

Table 2: GC-MS Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Setting |

| GC Column | TR-5MS (30 m length, 0.25 mm id, 0.25 µm film) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 70°C, ramped to 280-310°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC, especially for less volatile or thermally labile compounds. A significant advantage of LC-MS is that it often does not require derivatization. nih.gov Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns to achieve higher resolution and faster analysis times compared to conventional HPLC. waters.com

For the analysis of brominated phenols, LC-MS/MS methods have been developed that demonstrate high sensitivity and specificity. nih.gov The technique operates by selecting a precursor ion of the target analyte in the first mass spectrometer, fragmenting it, and then detecting a specific product ion in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity. forensicrti.org While specific MRM transitions for this compound are not explicitly documented in readily available literature, a general approach for similar compounds involves monitoring the transition from the deprotonated molecule [M-H]- to a characteristic fragment ion.

Table 3: Illustrative LC-MS/MS Parameters for Brominated Phenol Analysis

| Parameter | Typical Setting |

| LC System | UPLC or HPLC |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with an additive like formic acid or ammonium (B1175870) formate. |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenols. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]- | For C7H5Br3O, this would be m/z 341.8, 343.8, 345.8, 347.8 (depending on bromine isotopes). |

| Product Ion(s) | Characteristic fragment ions resulting from collision-induced dissociation. |

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the purity assessment of chemical compounds. For brominated phenols, reversed-phase HPLC is a suitable method. The separation is typically achieved on a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid modifier such as formic or phosphoric acid to ensure good peak shape. chromatographyonline.com

The purity of this compound can be determined by analyzing the main peak's area percentage relative to the total area of all detected peaks in the chromatogram. The choice of detection wavelength is critical for sensitivity and is typically set at the UV absorbance maximum of the compound.

Table 4: General HPLC Conditions for Purity Analysis of Phenolic Compounds

| Parameter | Typical Setting |

| Column | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detection | UV-Vis Detector (wavelength set at absorbance maximum) |

| Injection Volume | 5 - 20 µL |

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for accurate and reliable analysis, especially at trace levels. For chromatographic analysis of this compound, derivatization is a common strategy to improve its analytical properties.

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more suitable for a particular analytical method. For GC analysis of phenols, derivatization is often employed to increase volatility, improve thermal stability, and enhance chromatographic peak shape.

Trimethylsilyl (B98337) (TMS) Ethers : Silylation is a common derivatization technique where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl group. This is typically achieved by reacting the phenol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS ether is more volatile and less polar than the parent phenol, leading to better performance in GC analysis. researchgate.net

Pentafluorobenzyl (PFB) Ethers : Another effective derivatization strategy for phenols is the formation of pentafluorobenzyl ethers. This is accomplished by reacting the phenol with pentafluorobenzyl bromide (PFBBr). epa.govsettek.com The resulting PFB ethers are highly electronegative, which makes them particularly suitable for highly sensitive detection by an Electron Capture Detector (ECD) or by negative chemical ionization mass spectrometry. researchgate.net This derivatization significantly improves the detection limits for halogenated phenols. researchgate.net

Table 5: Common Derivatization Reagents and Conditions for Phenols

| Derivatization Agent | Derivative Formed | Typical Reaction Conditions | Analytical Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Heating with the reagent, often with a catalyst like pyridine. | Increased volatility, improved peak shape in GC. |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ether | Reaction in the presence of a base (e.g., K2CO3) at elevated temperatures (e.g., 60-80°C). | Enhanced sensitivity with ECD and NCI-MS, increased volatility. |

Spectroscopic Characterization in Analytical Contexts

Spectroscopic techniques are indispensable for the detailed characterization of molecules like this compound. These methods provide insights into the molecular weight, elemental composition, and structural features of the compound, which are critical for its unambiguous identification.

Mass Spectrometry for Molecular Identification, Fragmentation Analysis, and Collision Cross-Section (CCS) Values

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone in the identification and structural analysis of organic compounds. For this compound, mass spectrometry can provide a wealth of information, from its molecular weight to its three-dimensional shape.

Molecular Identification

The initial step in the mass spectrometric analysis of this compound is the determination of its molecular weight through the identification of the molecular ion peak (M⁺). With a molecular formula of C₇H₅Br₃O, the monoisotopic mass of this compound is approximately 341.789 g/mol . The presence of three bromine atoms results in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a distinctive M, M+2, M+4, and M+6 pattern in the molecular ion region, providing a high degree of confidence in the identification of tribrominated compounds.

Fragmentation Analysis

Upon ionization, typically through techniques like gas chromatography-mass spectrometry (GC-MS), the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged particles. The pattern of these fragment ions provides a "fingerprint" that can be used for structural confirmation. Expected fragmentation pathways would likely include:

Loss of a Methyl Group: Cleavage of the methyl group (CH₃) from the aromatic ring would result in a significant fragment ion.

Loss of Bromine: Sequential loss of one, two, or all three bromine atoms (Br) is a common fragmentation pathway for polybrominated compounds.

Loss of Hydroxyl Radical: The hydroxyl group (•OH) can also be lost from the parent molecule.

Ring Cleavage: At higher energies, the aromatic ring itself can fragment, leading to a more complex pattern of smaller ions.

The relative abundance of these fragment ions would be influenced by the stability of the resulting carbocations and radical species.

Collision Cross-Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that provides information about the size, shape, and charge of an ion. The collision cross-section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a gas-filled region. CCS values are valuable for distinguishing between isomers that may have identical mass-to-charge ratios but different three-dimensional structures.

As with mass spectral data, experimentally determined CCS values for this compound are not currently available in public databases. However, predicted CCS values for a closely related isomer, 2,4,6-tribromo-3-methylphenol, can offer an estimate of the expected range for the target compound. It is crucial to note that these values are for a different isomer and should be treated as an approximation.

Predicted Collision Cross-Section (CCS) Values for 2,4,6-tribromo-3-methylphenol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 342.79634 | 135.5 |

| [M+Na]⁺ | 364.77828 | 144.5 |

| [M-H]⁻ | 340.78178 | 140.8 |

| [M+NH₄]⁺ | 359.82288 | 150.7 |

| [M+K]⁺ | 380.75222 | 129.0 |

| [M+H-H₂O]⁺ | 324.78632 | 150.5 |

| [M+HCOO]⁻ | 386.78726 | 145.6 |

| [M+CH₃COO]⁻ | 400.80291 | 218.1 |

Data sourced from publicly available chemical databases for the isomer 2,4,6-tribromo-3-methylphenol. These values are predictive and serve as an estimation for the target compound.

Toxicological Mechanisms and Ecological Impact

Mechanistic Investigations of Toxicity Pathways

The toxicological profile of 2,3,6-Tribromo-4-methylphenol and its structural analogues is complex, involving various interactions at a molecular level that can lead to adverse biological effects. Understanding these mechanisms is crucial for assessing their potential risk to human health and the environment.

Brominated phenols, as a class of compounds, are known to interact with various biological macromolecules, leading to disruptions in normal physiological processes. A significant mechanism of their toxicity involves interference with proteins and enzymes. For instance, several brominated flame retardants (BFRs), including the related compound 2,4,6-tribromophenol (B41969), have demonstrated the ability to compete with the thyroid hormone thyroxine (T4) for binding to the plasma transport protein transthyretin (TTR). vu.nluu.nl This competitive binding can disrupt thyroid hormone homeostasis. acs.orgnih.gov

Furthermore, brominated phenols can inhibit the activity of sulfotransferases (SULTs), which are crucial phase II metabolism enzymes involved in the regulation of hormones and the detoxification of xenobiotics. nih.gov Specifically, 2,4,6-tribromophenol has been shown to inhibit the activity of thyroid hormone SULT in human hepatocytes. nih.gov This inhibition can interfere with endocrine hormone metabolism, providing a clear pathway for endocrine disruption. nih.gov

The metabolic activation of phenolic compounds can lead to the formation of highly reactive electrophilic intermediates, such as quinone methides (QMs). While direct evidence for this compound is limited, studies on structurally similar 4-alkylphenols show that they can be converted to QMs through a cytochrome P450-catalyzed process. nih.gov These QMs are electrophiles that can readily react with cellular nucleophiles, including DNA and proteins, leading to cytotoxicity. nih.gov

The reactivity of the formed QM is a critical determinant of its toxic potential. nih.gov A "reactivity window" appears to exist where QMs with intermediate reactivity and lifetimes in the range of seconds to minutes are most likely to cause cellular damage. nih.gov QMs that are either too stable or too reactive are less toxic because they may not reach or effectively react with critical cellular macromolecules. nih.gov Similarly, the oxidation of catechol estrogens can form o-quinones, which can then isomerize into highly electrophilic p-quinone methides, representing a major reaction pathway that can lead to the alkylation of cellular macromolecules. nih.gov This mechanism, observed in analogous compounds, suggests a potential toxicity pathway for this compound following metabolic activation.

There is growing evidence that many brominated flame retardants (BFRs) and related brominated phenols possess endocrine-disrupting properties. vu.nluu.nl These compounds can interfere with various parts of the endocrine system. In vitro studies have demonstrated that BFRs can act as antagonists for the androgen receptor (AR) and progesterone receptor (PR). vu.nluu.nl